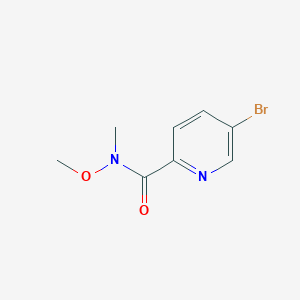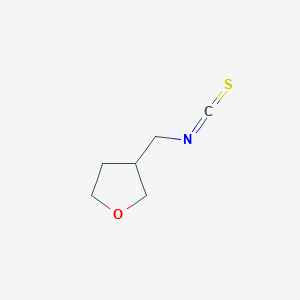![molecular formula C9H11N3O B1529329 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile CAS No. 1341051-97-5](/img/structure/B1529329.png)
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Overview
Description
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1341051-97-5 . It has a molecular weight of 177.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(2-hydroxyethyl)(methyl)amino]-2-pyridinecarbonitrile . The InChI code is 1S/C9H11N3O/c1-12(4-5-13)9-2-3-11-8(6-9)7-10/h2-3,6,13H,4-5H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 177.21 .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed innovative synthesis methods for pyridine derivatives, including 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, which are crucial in medicinal chemistry and material science. For instance, a one-pot, three-component reaction leveraging magnetic nano Fe3O4 particles as catalysts under solvent-free conditions has been reported for synthesizing pyrimidine-5-carbonitrile derivatives with potential antibacterial properties (Rostamizadeh et al., 2013). Similarly, structural analysis through X-ray crystallography of synthesized pyridine derivatives illuminates their potential in drug design and material applications (Ganapathy et al., 2015).
Antimicrobial and Antibacterial Activity
Pyridine derivatives synthesized from this compound exhibit significant antimicrobial and antibacterial activities. A study synthesizing 4-pyrrolidin-3-cyanopyridine derivatives demonstrated their efficacy against a wide range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Corrosion Inhibition
The application extends to corrosion science, where pyridine derivatives are studied for their efficacy as corrosion inhibitors for metals. Research on the adsorption and corrosion inhibition effects of certain pyridine derivatives on mild steel in hydrochloric acid environments provides insights into their protective capabilities, potentially leading to applications in industrial metal preservation (Ansari et al., 2015).
Organic Light Emitting Diodes (OLEDs) and Fluorescence
Pyridine derivatives synthesized from compounds like this compound are explored for their potential in OLED technologies and fluorescence studies. The synthesis and structural analysis of such compounds reveal their optical properties, which could be harnessed in the development of novel OLED materials and fluorescent markers for biomedical research (Cetina et al., 2010).
Anticancer Properties
Notably, some synthesized pyridine derivatives exhibit promising anticancer properties. Through various chemical reactions and synthesis processes, researchers have developed compounds with the ability to induce cell cycle arrest and apoptosis in cancer cells, demonstrating their potential as therapeutic agents in oncology (El-Agrody et al., 2020).
Properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(4-5-13)9-2-3-11-8(6-9)7-10/h2-3,6,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKPVJYUFGCGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


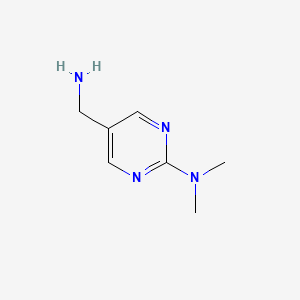

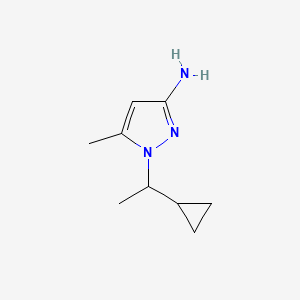

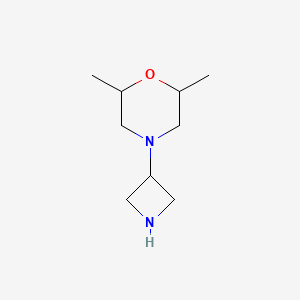
![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)

amine](/img/structure/B1529261.png)
![[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B1529262.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)
